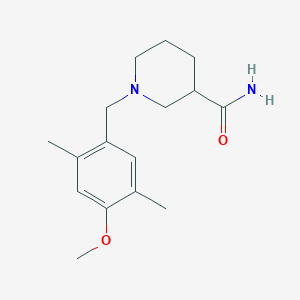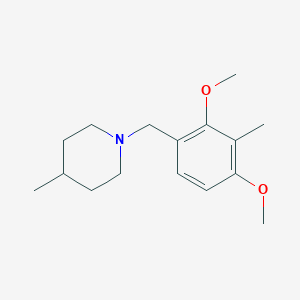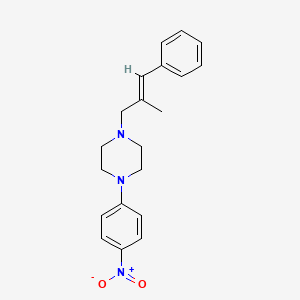![molecular formula C17H18BrClN2O B3851899 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851899.png)
4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol
Descripción general
Descripción
4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol, also known as BCPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCPM is a member of the phenol family and is a derivative of the antipsychotic drug, clozapine.
Mecanismo De Acción
The exact mechanism of action of 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to act as an antagonist at various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol has also been shown to modulate the activity of various ion channels, including the NMDA receptor, which plays a critical role in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol has been shown to have a variety of biochemical and physiological effects in animal models. 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. Additionally, 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments, including its high purity and high yield synthesis method, making it a viable candidate for further research. However, 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol has several limitations, including its potential toxicity and limited solubility in water, which can make it challenging to administer in animal models.
Direcciones Futuras
There are several future directions for the study of 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol, including its potential use as a novel drug candidate for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol and its effects on various neurotransmitter systems. Finally, the development of new synthesis methods and modifications to the chemical structure of 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol could lead to the development of more potent and selective drug candidates.
Aplicaciones Científicas De Investigación
4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol has been studied for its potential therapeutic applications in various medical conditions, including schizophrenia, bipolar disorder, and depression. 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models, indicating its potential as a novel drug candidate for these disorders. Additionally, 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies, which could aid in the diagnosis and treatment of various neurological disorders.
Propiedades
IUPAC Name |
4-bromo-2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O/c18-14-4-5-17(22)13(10-14)12-20-6-8-21(9-7-20)16-3-1-2-15(19)11-16/h1-5,10-11,22H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFNFIHGFNPKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-1-piperazinecarbaldehyde](/img/structure/B3851816.png)
![2-[benzyl(3-pyridinylmethyl)amino]ethanol](/img/structure/B3851828.png)


![6,7-dimethoxy-2-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3851848.png)
![1,1'-[(cyclohexylmethyl)imino]di(2-propanol)](/img/structure/B3851853.png)
![1,1'-{[3-(2-methoxyphenyl)-2-propen-1-yl]imino}di(2-propanol)](/img/structure/B3851859.png)

![4-(4-bromophenyl)-1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-4-piperidinol](/img/structure/B3851877.png)
![2-(2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3851886.png)
![N-ethyl-N-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-methyl-2-propen-1-amine](/img/structure/B3851891.png)


